molecular formula C27H23N5O3 B2817024 2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide CAS No. 1029770-54-4

2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B2817024
CAS No.: 1029770-54-4
M. Wt: 465.513
InChI Key: GDGAWQLLMHYJOF-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an azepane ring, a sulfonyl group, and a 1,2,4-oxadiazole ring . These groups are common in many biologically active compounds and are often used in medicinal chemistry .


Molecular Structure Analysis

The compound’s structure is likely to be influenced by the stereochemistry of the azepane ring and the orientation of the sulfonyl and 1,2,4-oxadiazole groups . The three-dimensional structure could be further influenced by the non-planarity of the rings .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. For example, the sulfonyl group could potentially undergo various substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its polarity .

Scientific Research Applications

Antibacterial Activity

A study by Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. The compounds showed moderate antibacterial activity, with one compound being particularly effective against multiple bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017).

Anticancer Activity

Rehman et al. (2018) explored the anticancer potential of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids. The synthesized compounds displayed significant anticancer activity against multiple cancer cell lines, suggesting their potential as anticancer agents (Rehman et al., 2018).

Enzyme Inhibition for Alzheimer's Disease

Another study focused on synthesizing new N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide as potential drug candidates for Alzheimer’s disease. The compounds were evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The study provided insights into the potential of these compounds for therapeutic applications in treating Alzheimer’s disease (Rehman et al., 2018).

Future Directions

Future research could focus on studying the biological activity of this compound and optimizing its structure for specific targets. Additionally, more efficient synthesis methods could be developed .

Properties

IUPAC Name

2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-16-4-9-19(10-5-16)25-30-27(35-31-25)22-14-32(26-21(24(22)34)13-8-18(3)28-26)15-23(33)29-20-11-6-17(2)7-12-20/h4-14H,15H2,1-3H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGAWQLLMHYJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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